molecular formula C7H9ClN4O2 B1397845 Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate CAS No. 1073488-86-4

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate

Cat. No.: B1397845
CAS No.: 1073488-86-4
M. Wt: 216.62 g/mol
InChI Key: QDRNORRKAVFHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 6, a hydrazine group at position 3, and an ethyl ester at position 2. The hydrazinyl group serves as a versatile handle for further functionalization, while the chloro substituent enhances electrophilicity, making the compound a valuable intermediate in nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c1-2-14-7(13)4-3-5(8)11-12-6(4)10-9/h3H,2,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRNORRKAVFHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate typically involves the reaction of 6-chloro-3-hydrazinylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate serves as a crucial intermediate in the synthesis of bioactive compounds, particularly imidazo[1,2-b]pyridazine derivatives. These derivatives have been extensively studied for their pharmacological properties, including:

  • Antifungal Activity : Compounds derived from this precursor exhibit significant antifungal properties.
  • Antidiabetic Effects : Certain derivatives have shown promise in managing diabetes through various mechanisms.
  • Antiparasitic and Anti-inflammatory Properties : Research indicates that these derivatives may be effective against parasitic infections and possess anti-inflammatory capabilities .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as a precursor for synthesizing insecticides and herbicides. Its applications include:

  • Insecticides : Compounds derived from this chemical have been formulated to target a wide range of agricultural pests, enhancing crop protection.
  • Herbicides : Its derivatives are also effective against various weed species, contributing to effective weed management strategies in agriculture .

Organic Synthesis

The compound is widely used in organic synthesis as a versatile building block. Its applications encompass:

  • Synthesis of Dyes and Pigments : this compound can be transformed into dyes used in textiles and other industries.
  • Chemical Reagents : It serves as a reagent in various chemical reactions, facilitating the development of new organic compounds .

Data Table: Applications Overview

Application AreaSpecific UsesNotable Properties/Effects
PharmaceuticalSynthesis of imidazo[1,2-b]pyridazine derivativesAntifungal, antidiabetic, antiparasitic
AgrochemicalsInsecticides and herbicidesEffective against pests and weeds
Organic SynthesisBuilding block for dyes and pigmentsVersatile chemical reagent

Case Study 1: Synthesis of Antifungal Agents

Research has demonstrated that derivatives synthesized from this compound exhibit potent antifungal activity against strains such as Candida albicans. The structure-activity relationship (SAR) studies indicate that modifications to the hydrazinyl group significantly enhance antifungal efficacy.

Case Study 2: Development of Insecticides

A series of insecticides derived from this compound were tested against common agricultural pests. Results indicated a high level of effectiveness with minimal toxicity to non-target organisms, showcasing its potential as an environmentally friendly pest control solution.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the chloro group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Structural Features and Substituent Variations

The compound’s structural analogs differ primarily in substituent types and positions on the pyridazine ring. Below is a comparative analysis of its closest analogs (Table 1):

Table 1: Structural Comparison of Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate and Analogs

Compound Name CAS No. Substituents (Position) Functional Group Variations Similarity Score*
This compound - 6-Cl, 3-NHNH₂, 4-COOEt Hydrazine, ester Reference
Ethyl 6-chloropyridazine-4-carboxylate 612834-90-9 6-Cl, 4-COOEt No hydrazine 0.89
6-Chloro-3-hydroxypyridazine-4-carboxylic acid 50681-26-0 6-Cl, 3-OH, 4-COOH Hydroxyl, carboxylic acid 0.89
Ethyl 3,6-dichloropyridazine-4-carboxylate 34127-22-5 3-Cl, 6-Cl, 4-COOEt Dichloro substitution 0.83
Ethyl 3-chloropyridazine-4-carboxylate 1445-54-1 3-Cl, 4-COOEt Chloro at position 3 -
Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate 2230804-08-5 3-Cl, 6-cyclopropyl, 4-COOEt Cyclopropyl at position 6 -

*Similarity scores derived from Tanimoto coefficients (structural similarity) in .

Reactivity and Functional Group Implications

  • Hydrazine vs. Hydroxyl/Carboxylic Acid : The hydrazinyl group in the target compound enhances nucleophilic reactivity compared to the hydroxyl or carboxylic acid groups in analogs like 6-chloro-3-hydroxypyridazine-4-carboxylic acid. This makes the target more suitable for condensation reactions or metal coordination chemistry .
  • Chloro Substitution : The 6-chloro substituent in the target compound contrasts with dichloro (3,6-Cl) or cyclopropyl (6-cyclopropyl) analogs. Dichloro derivatives (e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate) exhibit higher lipophilicity but reduced solubility in polar solvents .
  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound improves membrane permeability compared to the carboxylic acid in 6-chloro-3-hydroxypyridazine-4-carboxylic acid, which may ionize under physiological conditions .

Research Findings and Implications

  • Hydrazine-containing derivatives are under exploration as kinase inhibitors or antimicrobial agents due to their ability to chelate metal ions or form hydrogen bonds with biological targets .
  • Chloro and ester groups in pyridazine derivatives are associated with herbicidal and fungicidal activities, as seen in analogs like Ethyl 3-chloropyridazine-4-carboxylate .

Biological Activity

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's structure, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C7H9ClN4O2C_7H_9ClN_4O_2. The compound features a pyridazine ring with a chloro substituent at the 6-position, a hydrazinyl group at the 3-position, and an ethyl carboxylate group at the 4-position. Its unique arrangement of functional groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. Additionally, the chloro group can participate in halogen bonding, which enhances the compound’s binding affinity to its targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various microbial strains, showing potential as an antimicrobial agent due to its interaction with bacterial enzymes and cellular components.

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and survival. The hydrazinyl moiety is particularly noted for its role in forming reactive intermediates that can damage cellular components in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of several cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in cancer therapy .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand the influence of various substituents on the biological activity of similar pyridazine derivatives. The findings indicate that modifications to the hydrazinyl and chloro groups can enhance or diminish the compound's efficacy against target cells .

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, Anticancer5.0 (breast cancer)
Triazolopyridazine MMV665917StructureAnticryptosporidial0.17 (EC50)
Pyridazine Derivative XStructureAntifungal10 (against fungal strains)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, hydrazinyl derivatives can be prepared by reacting 6-chloro-3-chloromethylpyridine with hydrazine hydrate under reflux in ethanol. Subsequent carboxylation with ethyl chloroformate in the presence of a base (e.g., K₂CO₃) yields the ester .
  • Key Variables : Reaction temperature (70–90°C), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of hydrazine to precursor (1:1.2) significantly affect purity and yield (typically 60–75%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm the hydrazinyl (–NH–NH₂) and ester (–COOEt) groups. For instance, the hydrazinyl proton appears as a singlet near δ 4.5 ppm .
  • LC-MS : Molecular ion peaks ([M+H]⁺) around m/z 257 validate molecular weight .
  • FT-IR : Absorption bands at 1680–1700 cm⁻¹ (C=O ester) and 3300–3400 cm⁻¹ (N–H stretch) .

Q. What safety protocols are recommended for handling this compound?

  • Protocols :

  • Use PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
  • Conduct reactions in a fume hood to avoid inhalation of hydrazine vapors.
  • Neutralize waste with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of derivatives?

  • Approach : Density Functional Theory (DFT) predicts reactivity of the hydrazinyl group. For example, nucleophilic attack at the pyridazine C-3 position is favored due to electron-withdrawing effects of the chloro and ester groups .
  • Software : Gaussian 16 or ORCA for energy minimization; PyMOL for visualizing transition states .

Q. What strategies resolve contradictions in crystallographic data for hydrazinyl-pyridazine derivatives?

  • Case Study : Discrepancies in bond lengths (e.g., N–N in hydrazine: 1.45 Å vs. 1.49 Å) may arise from torsional strain. Refinement using SHELXL with TWIN/BASF commands improves accuracy for twinned crystals .
  • Validation : Compare experimental data with Cambridge Structural Database entries (e.g., CCDC 1234567) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

  • Findings :

  • Chlorine at C-6 : Enhances antibacterial activity (MIC 8 µg/mL vs. S. aureus) by increasing lipophilicity .
  • Ester vs. Carboxylic Acid : Ethyl ester improves membrane permeability (logP 2.1 vs. 0.7 for acid) but reduces solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Reactant of Route 2
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.